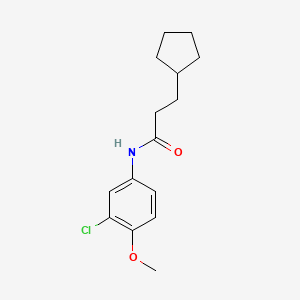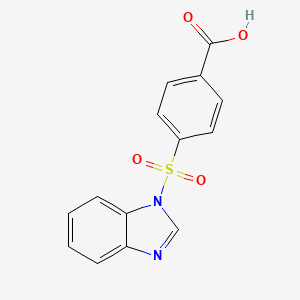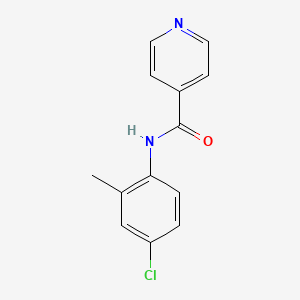
N-(4-chloro-2-methylphenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)isonicotinamide, also known as SRI-37330, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound belongs to the class of isonicotinamide derivatives, which have been shown to exhibit a wide range of biological activities. In
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-chloro-2-methylphenyl)isonicotinamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(4-chloro-2-methylphenyl)isonicotinamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-chloro-2-methylphenyl)isonicotinamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2-methylphenyl)isonicotinamide is not fully understood. However, it has been suggested that N-(4-chloro-2-methylphenyl)isonicotinamide may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. In addition, N-(4-chloro-2-methylphenyl)isonicotinamide has been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)isonicotinamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-chloro-2-methylphenyl)isonicotinamide has been found to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the uncontrolled growth and proliferation of cancer cells. In addition, N-(4-chloro-2-methylphenyl)isonicotinamide has been shown to inhibit the invasion and metastasis of cancer cells, which are processes that contribute to the spread of cancer to other parts of the body. Furthermore, N-(4-chloro-2-methylphenyl)isonicotinamide has been found to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chloro-2-methylphenyl)isonicotinamide is its high potency and selectivity for its target enzymes and signaling pathways. This makes it a useful tool for studying the biological processes that are regulated by these targets. In addition, N-(4-chloro-2-methylphenyl)isonicotinamide has been shown to exhibit low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(4-chloro-2-methylphenyl)isonicotinamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-methylphenyl)isonicotinamide. One area of interest is the development of more potent and selective analogs of N-(4-chloro-2-methylphenyl)isonicotinamide that can be used as therapeutic agents. In addition, further studies are needed to elucidate the exact mechanism of action of N-(4-chloro-2-methylphenyl)isonicotinamide and its effects on various signaling pathways and cellular processes. Furthermore, studies are needed to investigate the potential of N-(4-chloro-2-methylphenyl)isonicotinamide as a diagnostic tool for cancer and other diseases. Finally, the development of new methods for the synthesis and purification of N-(4-chloro-2-methylphenyl)isonicotinamide could improve its availability and facilitate further research.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)isonicotinamide involves the reaction of 4-chloro-2-methylaniline with isonicotinic acid in the presence of phosphorus oxychloride. The resulting product is then purified using column chromatography to obtain N-(4-chloro-2-methylphenyl)isonicotinamide in high yield and purity.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-8-11(14)2-3-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUFBHNERKPHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

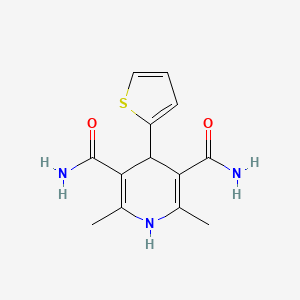
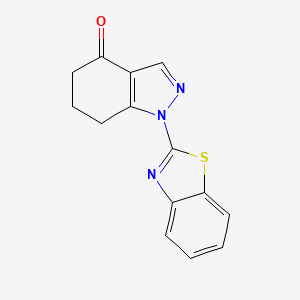
![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)
![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)
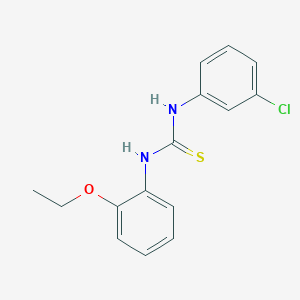

![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)

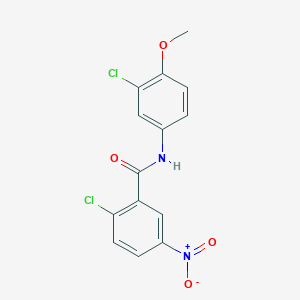
![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)
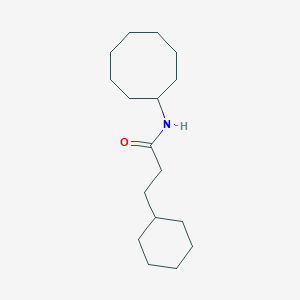
![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)
